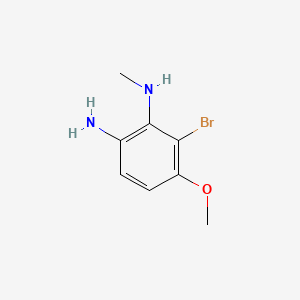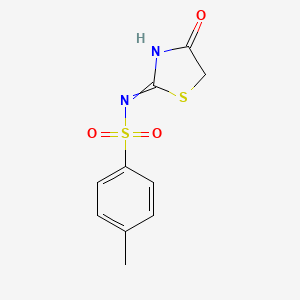
(E)-4-Chloro-6-(2-ethoxyvinyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine typically involves the reaction of 4,6-dichloropyrimidine with ethoxyethene under specific conditions. One common method includes the use of a base such as sodium ethoxide (EtONa) in ethanol (EtOH) at room temperature (approximately 20°C) for about 2 hours. This reaction yields 4-chloro-6-ethoxy-2-(methylthio)pyrimidine as an intermediate, which can then be further processed to obtain the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 4 can be substituted with different nucleophiles, such as amines, thiols, and alkoxides.
Oxidation and Reduction Reactions: The ethoxyethenyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Cyclization Reactions: The compound can participate in cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Aldehydes or carboxylic acids derived from the ethoxyethenyl group.
Cyclization Products: Fused ring systems with potential biological activity.
Aplicaciones Científicas De Investigación
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antimicrobial agents.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to interfere with biological pathways in pests and weeds.
Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can target enzymes and receptors involved in DNA synthesis and repair, leading to its use as an anticancer agent.
Pathways Involved: It can modulate signaling pathways related to cell proliferation, apoptosis, and inflammation, making it a versatile compound in medicinal chemistry.
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-6-ethoxy-2-(methylthio)pyrimidine: Similar in structure but with a methylthio group instead of an ethoxyethenyl group.
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine.
4-Chloro-6-methoxypyrimidine: Another derivative with a methoxy group at position 6.
Uniqueness
4-Chloro-6-[(1E)-2-ethoxyethenyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxyethenyl group allows for unique interactions with biological targets, making it a valuable compound in drug discovery and development .
Propiedades
Fórmula molecular |
C8H9ClN2O |
|---|---|
Peso molecular |
184.62 g/mol |
Nombre IUPAC |
4-chloro-6-[(E)-2-ethoxyethenyl]pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c1-2-12-4-3-7-5-8(9)11-6-10-7/h3-6H,2H2,1H3/b4-3+ |
Clave InChI |
HZSJTSKOMUZKLQ-ONEGZZNKSA-N |
SMILES isomérico |
CCO/C=C/C1=CC(=NC=N1)Cl |
SMILES canónico |
CCOC=CC1=CC(=NC=N1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl (4-(aminomethyl)benzo[d]thiazol-2-yl)carbamate](/img/structure/B13942410.png)
![2-[(4-Ethoxy-3-nitrobenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13942423.png)
![2,7-Dichloro-8-fluoro-4-methoxypyrido[4,3-d]pyrimidine](/img/structure/B13942426.png)



![3-[Ethyl(oxan-4-yl)amino]-2-methyl-5-[4-(morpholin-4-ylmethyl)phenyl]benzoic acid](/img/structure/B13942447.png)
![Acetamide, N-[2-(3-ethyl-2,3,4,9-tetrahydro-4-methoxy-1-methylene-1H-carbazol-2-yl)ethyl]-N-methyl-](/img/structure/B13942452.png)






